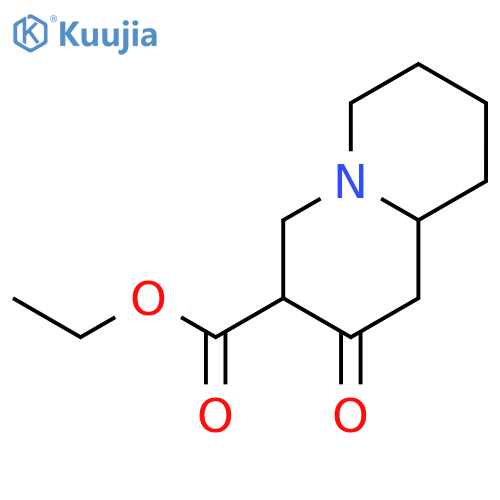

Cas no 1258431-03-6 (Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate)

Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate

- 2H-Quinolizine-3-carboxylic acid, octahydro-2-oxo-, ethyl ester

- 2-oxo-octahydro-quinolizine-3-carboxylic acid ethyl ester

- ethyl 2-oxo-1,3,4,6,7,8,9,9a-octahydroquinolizine-3-carboxylate

-

- インチ: InChI=1S/C12H19NO3/c1-2-16-12(15)10-8-13-6-4-3-5-9(13)7-11(10)14/h9-10H,2-8H2,1H3

- InChIKey: VYRNHOMTMFKYMC-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1CN2CCCCC2CC1=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189005397-1g |

Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate |

1258431-03-6 | 95% | 1g |

$640.56 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1803068-1g |

Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate |

1258431-03-6 | 98% | 1g |

¥5541.00 | 2024-08-09 |

Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate 関連文献

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylateに関する追加情報

Ethyl 2-Oxooctahydro-1H-Quinolizine-3-Carboxylate: A Comprehensive Overview

Ethyl 2-Oxooctahydro-1H-Quinolizine-3-Carboxylate, with the CAS No. 1258431-03-6, is a significant compound in the field of organic chemistry. This compound belongs to the class of quinolizine derivatives, which have garnered considerable attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of Ethyl 2-Oxooctahydro-1H-Quinolizine-3-Carboxylate is characterized by a quinolizine ring system with an ethyl carboxylate substituent at the 3-position and a ketone group at the 2-position. These functional groups confer unique chemical properties, making it a versatile building block for further synthetic transformations.

Recent studies have highlighted the potential of Ethyl 2-Oxooctahydro-1H-Quinolizine-3-Carboxylate in drug discovery. Researchers have explored its role as a precursor for bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. The quinolizine core is known for its ability to interact with various biological targets, including protein kinases and receptor proteins. By modifying the substituents on the quinolizine ring, scientists can fine-tune the compound's pharmacokinetic properties, such as solubility and bioavailability.

The synthesis of Ethyl 2-Oxooctahydro-1H-Quinolizine-3-Carboxylate typically involves multi-step organic reactions, including cyclization and functional group transformations. One common approach is the use of Michael addition followed by cyclization to form the quinolizine ring system. The introduction of the ethyl carboxylate group is often achieved through esterification reactions, which can be readily performed under mild conditions. The presence of the ketone group at the 2-position allows for further oxidation or reduction reactions, enabling chemists to explore a wide range of derivatives.

In terms of applications, Ethyl 2-Oxooctahydro-1H-Quinolizine-3-Carboxylate has shown promise in materials science as well. Its rigid quinolizine framework makes it an attractive candidate for use in organic electronics. Researchers have investigated its potential as a component in light-emitting diodes (LEDs) and photovoltaic devices. The compound's ability to form stable π-conjugated systems contributes to its electronic properties, making it a valuable material for next-generation optoelectronic devices.

From an environmental perspective, Ethyl 2-Oxooctahydro-1H-Quinolizine-3-Carboxylate has been studied for its biodegradability and eco-friendly synthesis pathways. Green chemistry approaches, such as using renewable feedstocks and catalytic processes, have been employed to minimize the environmental impact of its production. These efforts align with global sustainability goals and highlight the compound's potential for large-scale industrial applications.

In conclusion, Ethyl 2-Oxooctahydro-1H-Quinolizine-3-Carboxylate is a versatile and multifaceted compound with significant implications across various scientific domains. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as a key player in future research and development endeavors.

1258431-03-6 (Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate) 関連製品

- 19728-76-8(3-Ethoxycarbonylquinolizidine)

- 117203-92-6(8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-2-carboxylic acid methyl ester)

- 76211-05-7(Ethyl Octahydro-1h-Quinolizine-3-Carboxylate)

- 1215596-09-0(Tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate)

- 2138344-10-0(2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(2-methoxyphenyl)-)

- 1227465-72-6(3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole)

- 52538-09-7(3H-Imidazo[4,5-c]pyridine, 2,3-dimethyl-)

- 871269-05-5(2-Ethoxy-5-(N,N-diisopropyl)aminopyridine)

- 2624108-40-1((3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride)

- 1215898-55-7(Mirtazapine-d4)